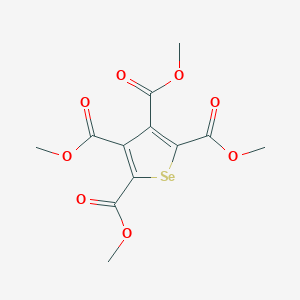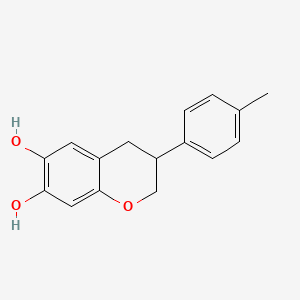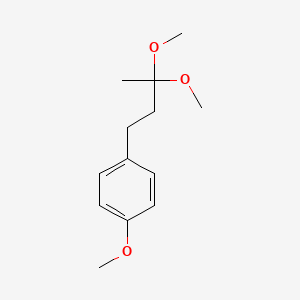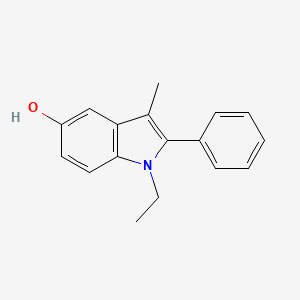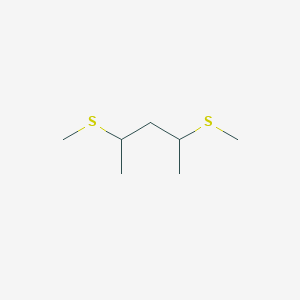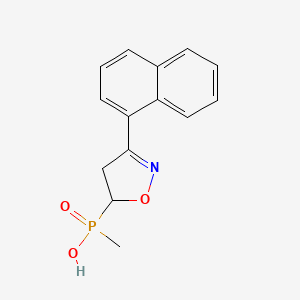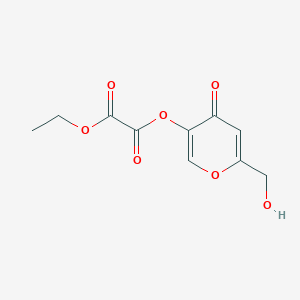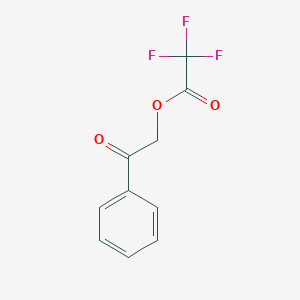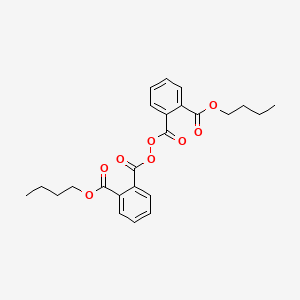
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate is an organic compound with the molecular formula C22H26O8. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two benzoyl groups and a butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate typically involves the esterification of 2-(2-butoxycarbonylbenzoyl)benzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Butyl 2-(2-methoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-ethoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-propoxycarbonylbenzoyl)peroxycarbonylbenzoate
Uniqueness
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate stands out due to its specific butyl ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
112666-99-6 |
|---|---|
Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate |
InChI |
InChI=1S/C24H26O8/c1-3-5-15-29-21(25)17-11-7-9-13-19(17)23(27)31-32-24(28)20-14-10-8-12-18(20)22(26)30-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
GOVGJOGDQDOIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


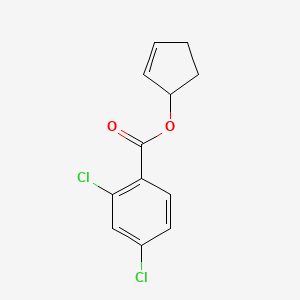
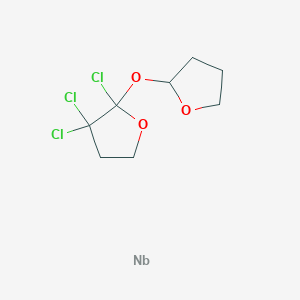
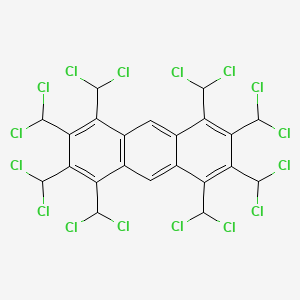
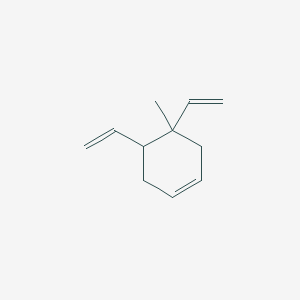
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
